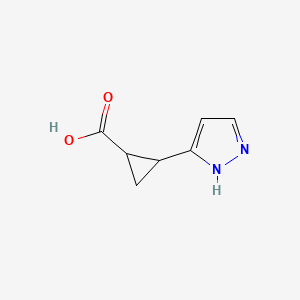

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

説明

特性

分子式 |

C7H8N2O2 |

|---|---|

分子量 |

152.15 g/mol |

IUPAC名 |

2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11) |

InChIキー |

CKODGFVXRKBHGG-UHFFFAOYSA-N |

正規SMILES |

C1C(C1C(=O)O)C2=CC=NN2 |

製品の起源 |

United States |

準備方法

Cyclopropane Ring Formation

The cyclopropane ring can be synthesized via classical cyclopropanation reactions such as:

- Simmons–Smith reaction : The reaction of alkenes with diiodomethane and zinc-copper couple to form cyclopropanes.

- Carbene addition : Using diazo compounds or halomethyl reagents to add to alkenes.

For 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, the cyclopropane ring is functionalized with a carboxylic acid group, which can be introduced by starting from cyclopropane-1-carboxylic acid derivatives or by subsequent oxidation of cyclopropyl intermediates.

Reaction Conditions and Optimization

- Base: Cesium carbonate (Cs2CO3) is preferred for its strong basicity and ability to deprotonate pyrazole nitrogen to enhance nucleophilicity.

- Solvent: Acetonitrile (MeCN) is used as an inert polar aprotic solvent, which facilitates nucleophilic substitution and minimizes side reactions.

- Temperature: Elevated temperature (~80 °C) is necessary to drive the reaction to completion.

- Time: Overnight stirring (12–16 hours) ensures maximum conversion.

- Work-up: After reaction completion, the mixture is cooled, diluted with dichloromethane (DCM), and washed with water to remove inorganic salts. Organic layers are dried over sodium sulfate (Na2SO4), and solvent is removed under reduced pressure.

- Purification: Flash chromatography on silica gel using hexanes/ethyl acetate gradient yields the pure product.

Representative Reaction Scheme

| Reagent/Intermediate | Structure Description | Yield (%) | Notes |

|---|---|---|---|

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Boronate ester of pyrazole ring | Starting material | Used for cross-coupling reactions |

| (Bromomethyl)cyclopropane | Cyclopropane ring with bromomethyl substituent | Reactant | Electrophilic partner |

| Cs2CO3 | Base | Catalyst | Deprotonates pyrazole nitrogen |

| MeCN | Solvent | Medium | Polar aprotic, inert |

| 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Coupled intermediate | 98 | High yield, yellow oil |

| Subsequent hydrolysis/oxidation | Converts boronate ester to carboxylic acid | Final step | Produces 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |

Analytical Data and Characterization

- Molecular Formula: C8H8N2O2

- Molecular Weight: Approximately 166.18 g/mol

- SMILES Notation: CN1N=CC=C1C1CC1C(=O)O

- Spectroscopic Data: Typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- Purity: Achieved by chromatographic purification methods, ensuring suitability for further synthetic applications or biological evaluation.

Summary Table of Preparation Parameters

| Parameter | Condition/Value | Comments |

|---|---|---|

| Base | Cesium carbonate (Cs2CO3) | Strong base for pyrazole deprotonation |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent |

| Temperature | 80 °C | Elevated temperature for reaction completion |

| Reaction Time | Overnight (12–16 hours) | Ensures full conversion |

| Work-up | Extraction with DCM and water, drying | Standard organic work-up |

| Purification | Flash chromatography (Hexanes/EtOAc) | High purity product |

| Yield | Up to 98% for intermediate | Efficient coupling step |

化学反応の分析

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reacts with alcohols under acid catalysis (H₂SO₄, HCl) or coupling agents (DCC/DMAP) to form esters. For example:

Amidation

Forms amides with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective transformations:

Nucleophilic Substitution

In the presence of bases (e.g., NaH, K₂CO₃), the cyclopropane undergoes ring-opening or functionalization. For instance, enantiopure bromocyclopropanes react with azoles (e.g., pyrazole) to yield substituted cyclopropanes (Table 1) :

| Cyclopropane Precursor | Nucleophile | Conditions | Product (Yield, dr) |

|---|---|---|---|

| (+)-23cag (bromide) | Pyrazole | NaH, THF, 50°C | (+)-23cah (82%, dr 15:1) |

| (+)-23aag (ethyl) | Pyrrole | NaH, THF, 50°C | (+)-23aag (70%, dr 13:1) |

Ring-Opening Reactions

Under acidic conditions, the cyclopropane ring may undergo cleavage, though this is less common due to stabilization by the pyrazole moiety .

Pyrazole Ring Transformations

The pyrazole heterocycle enables electrophilic substitution and cycloaddition:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyrazole C4 position.

1,3-Dipolar Cycloaddition

Participates in base-mediated cycloadditions with diazo compounds. For example, reaction with ethyl diazoacetate under NaH/THF forms phosphorylated pyrazoles (82% yield) .

Biochemical Interactions

The compound inhibits enzymes like O-acetylserine sulfhydrylase (OASS) , critical in bacterial cysteine biosynthesis. Key findings include:

| Derivative | Substituent (R) | OASS-A IC₅₀ (nM) | OASS-B IC₅₀ (nM) |

|---|---|---|---|

| 9e | 3-F-phenyl | 12 | 18 |

| 9f | 3-OH-phenyl | 15 | 22 |

| 13h | Dimethyl morpholine | 8 | 25 |

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (THF, dioxane) improve cyclopropane substitution yields .

-

Temperature : Elevated temperatures (40–50°C) enhance reaction rates but may reduce diastereoselectivity .

-

Steric Factors : Bulky substituents on the cyclopropane or nucleophile lower reactivity (e.g., ethyl vs. methyl groups) .

This compound’s versatility in organic synthesis and bioactivity highlights its value in medicinal chemistry and materials science. Future research could explore its applications in asymmetric catalysis or antibiotic adjuvants.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the potential of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains by acting as inhibitors of O-acetylserine sulfhydrylase. This enzyme is crucial for the biosynthesis of cysteine, and its inhibition can lead to bacterial growth suppression. The compound's derivatives have shown nanomolar activity against both O-acetylserine sulfhydrylase isoforms in vitro, suggesting a promising avenue for developing new antibacterial therapies .

Cancer Research

The compound has also been investigated for its cytotoxic properties against cancer cell lines. For instance, certain pyrazole derivatives synthesized through multicomponent reactions demonstrated cytotoxic activity against Hep G2 hepatocellular carcinoma and MCF-7 breast carcinoma cell lines. This suggests that modifications to the cyclopropane structure can enhance the anticancer efficacy of pyrazole derivatives, making them potential candidates for cancer treatment .

Agricultural Science

Herbicide Development

In agricultural applications, compounds similar to 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid are being explored for their herbicidal properties. The unique cyclopropane ring structure can be leveraged to create herbicides that target specific weed species while minimizing damage to crops. Research into the synthesis and application of these compounds could lead to more effective and environmentally friendly herbicides .

Material Science

Polymer Synthesis

The structural characteristics of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies

-

Antibacterial Efficacy Study

A study conducted on the antibacterial efficacy of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid derivatives revealed that specific modifications at the 3′ position significantly improved their potency against resistant bacterial strains. The findings suggest that targeted structural modifications can enhance the therapeutic potential of these compounds in treating bacterial infections . -

Cytotoxicity Assessment

In vitro assessments showed that certain derivatives of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies with reduced side effects .

作用機序

The mechanism of action of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane carboxylic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

類似化合物との比較

Key Comparisons :

- Electronic Effects : The pyrazole ring in the target compound introduces two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions, unlike the sulfur-containing thiophene in 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid .

- Bioactivity Potential: Chloro-methoxy phenyl substituents (e.g., 1-(5-chloro-2-methoxyphenyl)...) are associated with enhanced lipophilicity and membrane permeability compared to pyrazole-based analogs, which may favor CNS penetration .

Cyclopropane Derivatives with Functionalized Side Chains

Key Comparisons :

- Reactivity: The cyano group in trans-2-cyanocyclopropanecarboxylic acid increases electrophilicity, making it prone to nucleophilic attack, whereas the pyrazole in the target compound offers stability under acidic/basic conditions .

- Solubility : Ethyl and ethoxy substituents (e.g., 1-ethylcyclopropanecarboxylic acid ) enhance hydrophobicity, whereas the carboxylic acid group in the target compound improves aqueous solubility at physiological pH .

生物活性

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring fused with a pyrazole moiety, which contributes to its unique chemical properties. The structural formula can be represented as:

The biological activity of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate enzyme activity or receptor interactions, influencing various biochemical pathways. Notably, the compound has been investigated for its potential anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid exhibits promising antimicrobial properties. In a study screening various compounds, it was found to inhibit the growth of several bacterial strains effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results demonstrate its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 600 |

| TNF-α | 1200 | 400 |

The reduction in cytokine levels suggests that the compound may inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole compounds, including 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid. They reported significant bactericidal activity against resistant strains of bacteria, highlighting the compound's potential in treating infections caused by multi-drug resistant organisms .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound. It was found to inhibit the activation of the NF-κB pathway in macrophages, leading to decreased expression of inflammatory mediators. This suggests that it could be beneficial in managing chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。